4-(3,3-dimethylcyclohexyl)butanal
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Overview
Description
4-(3,3-dimethylcyclohexyl)butanal is an organic compound with the molecular formula C12H22O and a molecular weight of 182.3 g/mol . It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cyclohexane ring substituted with two methyl groups at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-dimethylcyclohexyl)butanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then dehydrogenated to produce the desired aldehyde . The dehydrogenation process typically employs a vapor-phase reaction over a copper catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-dimethylcyclohexyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Nucleophilic Addition: The carbonyl group can react with nucleophiles such as alcohols to form hemiacetals and acetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Nucleophilic Addition: Acid catalysts like hydrochloric acid (HCl) facilitate the formation of acetals from aldehydes and alcohols.
Major Products Formed
Oxidation: 4-(3,3-dimethylcyclohexyl)butanoic acid.
Reduction: 4-(3,3-dimethylcyclohexyl)butanol.
Nucleophilic Addition: Hemiacetals and acetals depending on the alcohol used.
Scientific Research Applications
4-(3,3-dimethylcyclohexyl)butanal has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of aldehyde reactivity and enzyme interactions.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(3,3-dimethylcyclohexyl)butanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its ability to form various derivatives through nucleophilic addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-dimethylcyclohexyl)butanoic acid: The oxidized form of the aldehyde.
4-(3,3-dimethylcyclohexyl)butanol: The reduced form of the aldehyde.
Cyclohexanecarbaldehyde: A similar aldehyde with a cyclohexane ring but without the dimethyl substitution.
Uniqueness
4-(3,3-dimethylcyclohexyl)butanal is unique due to the presence of the dimethylcyclohexyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2229129-74-0 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-(3,3-dimethylcyclohexyl)butanal |
InChI |
InChI=1S/C12H22O/c1-12(2)8-5-7-11(10-12)6-3-4-9-13/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
VKVKCPNKFOQERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CCCC=O)C |
Purity |
95 |
Origin of Product |
United States |
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